2,2,2-trifluoro-N-(3-formylphenyl)acetamide
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Overview
Description
2,2,2-trifluoro-N-(3-formylphenyl)acetamide is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol . It is characterized by the presence of trifluoromethyl and formyl groups attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(3-formylphenyl)acetamide typically involves the reaction of 3-formylphenylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoro-N-(3-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoro-N-(3-formylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-formylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(3-formylphenyl)acetamide include:
2,2,2-trifluoro-N-(4-formylphenyl)acetamide: Differing only in the position of the formyl group, this compound exhibits similar chemical properties but may have different biological activities.
2,2,2-trifluoro-N-(3-methylphenyl)acetamide:
2,2,2-trifluoro-N-(3-nitrophenyl)acetamide: The nitro group introduces additional reactivity, making this compound useful in different chemical transformations.
The uniqueness of this compound lies in its combination of trifluoromethyl and formyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-formylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)13-7-3-1-2-6(4-7)5-14/h1-5H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYRJCIIFVJQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152528-11-5 |
Source
|
Record name | 2,2,2-trifluoro-N-(3-formylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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